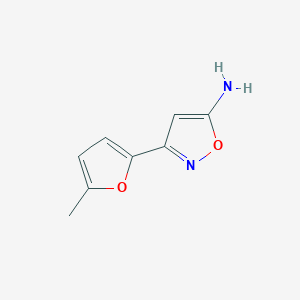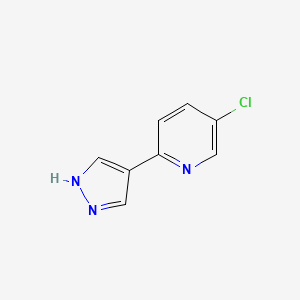
(S)-1-(Pyridin-2-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(Pyridin-2-yl)propan-2-amine is a chiral amine compound that features a pyridine ring attached to a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Pyridin-2-yl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and a suitable chiral amine precursor.
Reaction Conditions: The reaction is often carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry is achieved.
Catalysts: Chiral catalysts or ligands may be used to facilitate the enantioselective synthesis of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Pyridin-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The pyridine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(S)-1-(Pyridin-2-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-1-(Pyridin-2-yl)propan-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s pyridine ring and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
®-1-(Pyridin-2-yl)propan-2-amine: The enantiomer of the compound, which may have different biological activities.
2-(Pyridin-2-yl)ethanamine: A structurally similar compound with a shorter carbon chain.
3-(Pyridin-2-yl)propan-1-amine: Another analog with a different position of the amine group.
Uniqueness
(S)-1-(Pyridin-2-yl)propan-2-amine is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(2S)-1-pyridin-2-ylpropan-2-amine |
InChI |
InChI=1S/C8H12N2/c1-7(9)6-8-4-2-3-5-10-8/h2-5,7H,6,9H2,1H3/t7-/m0/s1 |
InChI Key |
OKWKKGILOAMUGL-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=N1)N |
Canonical SMILES |
CC(CC1=CC=CC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13595820.png)


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoic acid](/img/structure/B13595825.png)






![N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B13595872.png)


